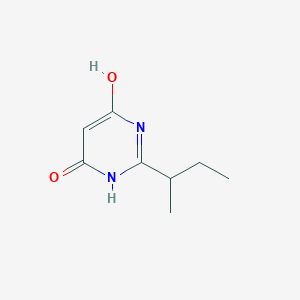
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a pyrimidine ring and substituted with difluorophenyl and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a β-diketone or β-ketoester, with an appropriate amine.
Substitution with Difluorophenyl and Methyl Groups: The final step involves the substitution of the thiazolidinone-pyrimidine intermediate with difluorophenyl and methyl groups using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives with altered biological and chemical properties.
科学的研究の応用
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
類似化合物との比較
Similar Compounds
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-2-one: Similar structure but with a different position of the thiazolidinone ring.
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-5-one: Another positional isomer with distinct properties.
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl and methylpyrimidinyl substitutions enhance its stability, reactivity, and potential biological activity compared to similar compounds.
特性
| 682755-37-9 | |
分子式 |
C14H11F2N3OS |
分子量 |
307.32 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11F2N3OS/c1-8-5-6-17-14(18-8)19-11(20)7-21-13(19)12-9(15)3-2-4-10(12)16/h2-6,13H,7H2,1H3 |
InChIキー |
HBUNUVXVDLOLKN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)N2C(SCC2=O)C3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


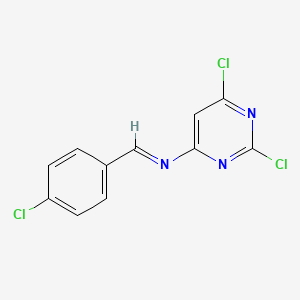
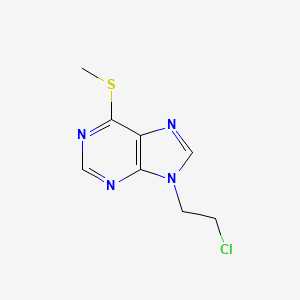
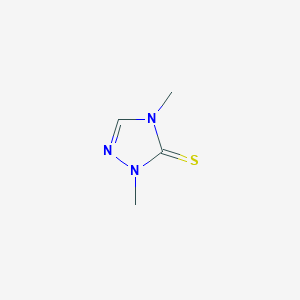



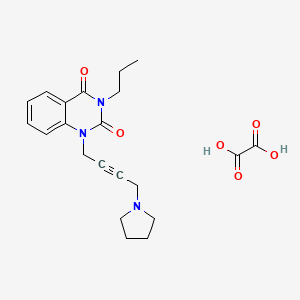
![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
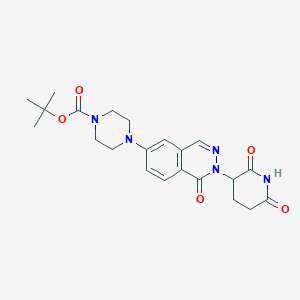
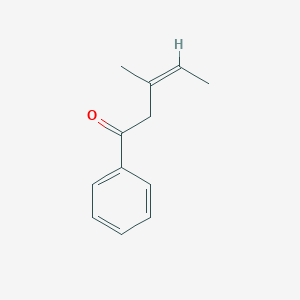
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)


